(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 737000-83-8
VCID: VC3847210
InChI: InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
SMILES: CC(C1=CC=C(C=C1)F)N=C=S
Molecular Formula: C9H8FNS
Molecular Weight: 181.23 g/mol

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate

CAS No.: 737000-83-8

Cat. No.: VC3847210

Molecular Formula: C9H8FNS

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate - 737000-83-8

Specification

CAS No. 737000-83-8
Molecular Formula C9H8FNS
Molecular Weight 181.23 g/mol
IUPAC Name 1-fluoro-4-[(1S)-1-isothiocyanatoethyl]benzene
Standard InChI InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
Standard InChI Key JXMBAXGHCKMDES-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)F)N=C=S
SMILES CC(C1=CC=C(C=C1)F)N=C=S
Canonical SMILES CC(C1=CC=C(C=C1)F)N=C=S

Introduction

Chemical Identity and Structural Characteristics

PropertyValueSource
Exact Mass181.03600 g/mol
LogP (Partition Coefficient)2.99
Polar Surface Area44.45 Ų
Boiling PointNot reported
Melting PointNot reported

The high LogP value suggests significant lipophilicity, making the compound suitable for lipid-rich biological systems .

Synthesis and Manufacturing

General Synthetic Routes

Isothiocyanates are typically synthesized via the reaction of primary amines with carbon disulfide (CS₂) under basic conditions, followed by desulfurization. A one-pot method described by Wang et al. (2012) optimizes this process using cyanuric acid as a desulfurizing agent .

Reaction Mechanism:

  • Dithiocarbamate Formation:

    R-NH2+CS2+BaseR-NH-CS2Base+\text{R-NH}_2 + \text{CS}_2 + \text{Base} \rightarrow \text{R-NH-CS}_2^- \text{Base}^+
  • Desulfurization:

    R-NH-CS2Base++Cyanuric AcidR-NCS+By-products\text{R-NH-CS}_2^- \text{Base}^+ + \text{Cyanuric Acid} \rightarrow \text{R-NCS} + \text{By-products}

For (S)-(+)-1-(4-Fluorophenyl)ethyl isothiocyanate, the starting material is likely (S)-1-(4-fluorophenyl)ethylamine. The stereochemistry is preserved during the reaction due to the retention of configuration at the chiral center .

Table 2: Optimized Synthesis Conditions

ParameterValueSource
SolventWater/DMF (4:1)
Temperature40°C (dithiocarbamate step)
Reaction Time20 hours
Yield70–98% (electron-rich amines)

Electron-deficient aryl amines (e.g., 4-chloroaniline) require prolonged reaction times and higher temperatures, resulting in lower yields (70%) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s chiral center and isothiocyanate group make it a valuable intermediate in asymmetric synthesis. It is used to develop:

  • Cysteine protease inhibitors: The -N=C=S group binds covalently to enzyme active sites .

  • Fluorinated analogs of bioactive molecules: Enhanced metabolic stability via fluorine substitution .

Specialty Materials

Parchem and VulcanChem classify it as a "specialty material," indicating niche applications in advanced material science .

Challenges and Future Directions

Synthetic Limitations

Electron-deficient substrates (e.g., 4-cyanoaniline) fail to react under standard conditions, necessitating alternative methodologies .

Analytical Characterization

Limited public data on spectral properties (e.g., NMR, IR) hinder quality control efforts. Future studies should address this gap.

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